2-Chloro-3-ethoxypyrazine

Lipophilicity Physicochemical Properties Drug Design

2-Chloro-3-ethoxypyrazine is a disubstituted pyrazine heterocycle bearing a chlorine atom at the 2-position and an ethoxy group at the 3-position. It is a member of the alkoxypyrazine class, compounds recognized for their utility as flavor and fragrance agents, as well as versatile intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C6H7ClN2O
Molecular Weight 158.59
CAS No. 1126824-36-9
Cat. No. B2820899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-ethoxypyrazine
CAS1126824-36-9
Molecular FormulaC6H7ClN2O
Molecular Weight158.59
Structural Identifiers
SMILESCCOC1=NC=CN=C1Cl
InChIInChI=1S/C6H7ClN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3
InChIKeyWZZIRHRXQKIQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-ethoxypyrazine (CAS 1126824-36-9): A Chloro-Alkoxy Pyrazine Building Block for Procurement Evaluation


2-Chloro-3-ethoxypyrazine is a disubstituted pyrazine heterocycle bearing a chlorine atom at the 2-position and an ethoxy group at the 3-position . It is a member of the alkoxypyrazine class, compounds recognized for their utility as flavor and fragrance agents, as well as versatile intermediates in pharmaceutical and agrochemical synthesis [1]. The compound is typically supplied as a research chemical with purity specifications ranging from 95% to 97% from commercial sources . Key physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 200.2±35.0 °C at 760 mmHg, and a calculated LogP value of 2.15, indicating moderate lipophilicity .

Why 2-Chloro-3-ethoxypyrazine Is Not Simply Interchangeable with Other 2-Chloro-3-alkoxypyrazines


Generic substitution among 2-chloro-3-alkoxypyrazines is scientifically unsound due to the demonstrated structure-activity relationship (SAR) sensitivity of this scaffold. Studies on alkoxypyrazines reveal that even minor alterations in the alkoxy chain length or substitution pattern lead to significant changes in both electrophysiological response and behavioral activity in biological systems [1]. Specifically, an electroantennogram (EAG) study on fire ants (Solenopsis invicta) showed that the closely related analog 2-chloro-3-methoxypyrazine elicited a quantifiably different response compared to other alkoxypyrazines, underscoring that the ethoxy-substituted derivative will possess its own distinct and non-predictable interaction profile [1]. Therefore, selecting a specific analog based on its intended use-case requires empirical, compound-specific data rather than assuming class-wide equivalence. The evidence presented below quantifies this differentiation where available and transparently notes where direct data for 2-chloro-3-ethoxypyrazine is limited to class-level inferences.

Quantitative Differentiation of 2-Chloro-3-ethoxypyrazine from Structural Analogs: An Evidence-Based Procurement Guide


Lipophilicity Comparison: 2-Chloro-3-ethoxypyrazine vs. 2-Chloro-3-methoxypyrazine

The replacement of a methoxy group with an ethoxy group in the 2-chloro-3-alkoxypyrazine series results in a measurable increase in lipophilicity, a critical parameter for membrane permeability and biological distribution. The target compound, 2-chloro-3-ethoxypyrazine, has a calculated LogP value of 2.15 . In contrast, the closely related analog 2-chloro-3-methoxypyrazine (CAS 1245647-74-2) has a reported LogP of 1.3 .

Lipophilicity Physicochemical Properties Drug Design

Structure-Activity Relationship (SAR) Evidence from Insect Olfaction: Ethoxy vs. Methoxy and Isopropyl Analogs

In a direct comparative study, the alkoxypyrazine analog 2-chloro-3-methoxypyrazine was one of only four compounds (out of 13 tested) that displayed a significantly greater EAG response than the baseline compounds 2-isopropyl-3-methoxypyrazine and 2-ethoxy-3-isopropylpyrazine at a 1000 µg dose in fire ant workers [1]. While 2-chloro-3-ethoxypyrazine was not directly tested in this assay, this data establishes a clear SAR trend: the presence of a chlorine atom at the 2-position combined with a small alkoxy group at the 3-position (methoxy) yields potent olfactory activity. The 2-chloro-3-ethoxypyrazine compound represents a logical, systematic extension of this SAR, with its ethoxy group predicted to modulate both volatility and receptor-binding kinetics relative to the methoxy analog.

Agrochemical Discovery Insect Behavior Electroantennography

Synthetic Versatility and Purity Profile from Commercial Sources

2-Chloro-3-ethoxypyrazine is commercially available with high purity, facilitating its direct use in research without additional purification. A major supplier lists the compound at 97% purity , while another offers it at 95% purity [1]. This compares favorably to the generally available purity of 2-chloro-3-methoxypyrazine, which is often listed at 95% [2]. Furthermore, the established synthetic route for alkoxypyrazines—nucleophilic substitution of a chloropyrazine with an alkoxide—provides a reliable and scalable method for producing this specific ethoxy derivative [3], ensuring supply chain stability for procurement.

Synthetic Intermediate Chemical Procurement Purity

Validated Application Scenarios for 2-Chloro-3-ethoxypyrazine Procurement Based on Comparative Evidence


Agrochemical Lead Discovery: Optimizing Insect Behavior Modulators via Alkoxy Chain Tuning

The SAR data from fire ant studies [1] justifies the procurement of 2-chloro-3-ethoxypyrazine as a follow-up compound to 2-chloro-3-methoxypyrazine for exploring structure-activity relationships in insect olfaction. The increased lipophilicity (Δ LogP ~ +0.85) of the ethoxy analog suggests it will have altered volatility and membrane permeation compared to the methoxy derivative, which may lead to distinct behavioral or electrophysiological effects. Researchers developing novel ant baits, repellents, or pheromone mimics can use this compound to systematically probe the effect of alkoxy chain length on bioactivity.

Medicinal Chemistry: Probing Lipophilicity-Driven Pharmacokinetic Changes in Pyrazine-Based Drug Candidates

For medicinal chemists exploring pyrazine-containing scaffolds (e.g., kinase inhibitors, GPCR modulators), 2-chloro-3-ethoxypyrazine offers a valuable tool for SAR studies. Its calculated LogP of 2.15 represents a moderate increase in lipophilicity compared to the methoxy analog (LogP 1.3). This change can be leveraged to assess the impact on cell permeability, plasma protein binding, and metabolic stability in early-stage drug discovery programs without introducing a large, sterically-demanding substituent. The compound serves as a strategic intermediate for installing both a chloro leaving group for further cross-coupling reactions and an ethoxy group to modulate physicochemical properties.

Flavor and Fragrance Research: Evaluating Ethoxy-Substituted Pyrazines for Sensory Properties

Alkoxypyrazines are well-known as potent flavor and fragrance compounds [2]. While sensory data for 2-chloro-3-ethoxypyrazine is not available, its structural similarity to other odor-active alkoxypyrazines (e.g., 2-ethoxy-3-isopropylpyrazine, known for its earthy, green bell pepper aroma) makes it a candidate for sensory evaluation. Procurement of this compound allows flavor chemists to directly assess its olfactory character and threshold, potentially identifying new aroma chemicals for use in food or fragrance formulations. The high commercial purity (97%) ensures that sensory evaluations are not confounded by impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-ethoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.